molecular formula C16H24N2O4S B5783247 N-cyclohexyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide

N-cyclohexyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide

Cat. No.: B5783247
M. Wt: 340.4 g/mol
InChI Key: KJLACVIHLULCPL-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide is an organic compound with a complex structure that includes a cyclohexyl group, a methoxy group, and a methylsulfonyl group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide typically involves multiple steps. One common route starts with the preparation of the aniline derivative, which is then reacted with cyclohexylamine. The methoxy group is introduced through a methylation reaction, and the sulfonyl group is added via sulfonylation. The final step involves the formation of the acetamide linkage under specific reaction conditions, such as the use of acetic anhydride and a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aniline derivative can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or nitric acid for halogenation or nitration reactions.

Major Products

    Oxidation: Formation of N-cyclohexyl-2-(4-hydroxy-N-methylsulfonylanilino)acetamide.

    Reduction: Formation of N-cyclohexyl-2-(4-methoxy-N-methylsulfanylanilino)acetamide.

    Substitution: Formation of various substituted aniline derivatives depending on the reagent used.

Scientific Research Applications

N-cyclohexyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The methoxy and sulfonyl groups play a crucial role in its binding affinity and specificity. The pathways involved could include signal transduction or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-(4-methoxyphenyl)acetamide
  • N-cyclohexyl-2-(4-methylsulfonylanilino)acetamide
  • N-cyclohexyl-2-(4-hydroxy-N-methylsulfonylanilino)acetamide

Uniqueness

N-cyclohexyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-cyclohexyl-2-(4-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-22-15-10-8-14(9-11-15)18(23(2,20)21)12-16(19)17-13-6-4-3-5-7-13/h8-11,13H,3-7,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLACVIHLULCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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